N-[4'-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1'-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
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Overview
Description
N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound characterized by the presence of anthraquinone and biphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride with 4-amino-[1,1’-biphenyl]-4-yl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and anthraquinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, biphenyl derivatives, and reduced anthracene compounds .
Scientific Research Applications
N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with proteins and nucleic acids, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: A dihydroxyanthraquinone with similar structural features.
BIS (9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-DIAZONIUM) ZINC (II) CHLORIDE: Another anthraquinone derivative with distinct properties.
Uniqueness
N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its combination of anthraquinone and biphenyl moieties, which confer specific electronic and structural properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
IUPAC Name |
N-[4-[4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]phenyl]phenyl]-9,10-dioxoanthracene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N2O8S2/c43-37-27-7-1-3-9-29(27)39(45)35-31(37)11-5-13-33(35)51(47,48)41-25-19-15-23(16-20-25)24-17-21-26(22-18-24)42-52(49,50)34-14-6-12-32-36(34)40(46)30-10-4-2-8-28(30)38(32)44/h1-22,41-42H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEZTZCARNSPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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